molecular formula C13H18N2O4S2 B7031073 N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide

Cat. No.: B7031073
M. Wt: 330.4 g/mol
InChI Key: GWSBOGGQMVNALI-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This compound features a thiazinanone ring, which is known for its potential antibacterial, antifungal, antitumor, and antioxidant properties .

Properties

IUPAC Name

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c16-13(15-8-10-20(17)11-9-15)6-7-14-21(18,19)12-4-2-1-3-5-12/h1-5,14H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSBOGGQMVNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide typically involves a multicomponent condensation or a two-step process. One common method includes the reaction of an amine, mercapto acid, and carbonyl compounds . For instance, the reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst has been used to synthesize similar thiazinanone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a variety of derivatives with different functional groups attached to the thiazinanone ring .

Scientific Research Applications

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial resistance and developing new antimicrobial agents.

    Medicine: Its antitumor and antioxidant activities are of interest for developing new therapeutic agents for cancer and oxidative stress-related diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. The compound’s antitumor effects could involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinanone derivatives, such as:

Uniqueness

N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide is unique due to its specific structural features and the combination of a thiazinanone ring with a benzenesulfonamide group.

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